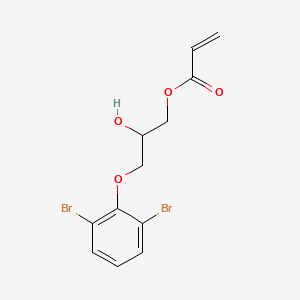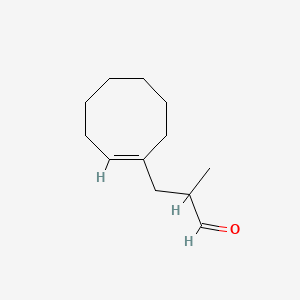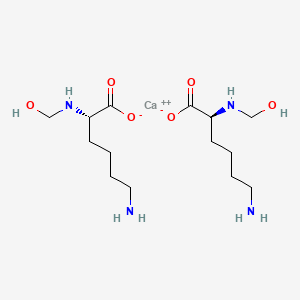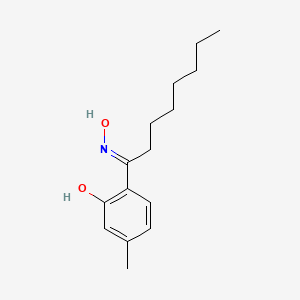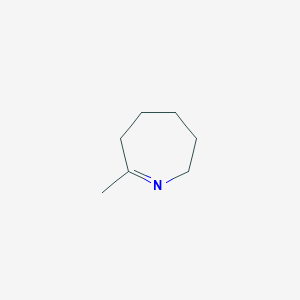
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by a phthalimide core substituted with a hexahydro-4-methyl group and a 2,2,6,6-tetramethyl-4-piperidyl group. This compound is often utilized in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves the reaction of phthalic anhydride with hexahydro-4-methyl-2,2,6,6-tetramethyl-4-piperidylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the temperature maintained between 80-120°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, xylene, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of high-performance materials and as an additive in coatings and adhesives
Mécanisme D'action
The mechanism of action of Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Similar in structure but differs in the functional group attached to the piperidyl ring.
2,2,6,6-Tetramethyl-4-piperidone: Shares the tetramethyl-piperidyl core but has a ketone group instead of the phthalimide group
Uniqueness
Hexahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide stands out due to its phthalimide core, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Propriétés
Numéro CAS |
79720-24-4 |
|---|---|
Formule moléculaire |
C18H30N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H30N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h11-14,19H,6-10H2,1-5H3 |
Clé InChI |
WWHKCKYSXZTSEP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





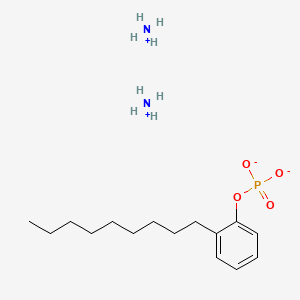
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)
